molecular formula C9H13N3 B1395341 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine CAS No. 927803-66-5

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No. B1395341
CAS RN: 927803-66-5
M. Wt: 163.22 g/mol
InChI Key: PMXMWNSGCDPEFP-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-5,6,7,8-tetrahydro-5-quinazolinamine . The InChI code is 1S/C9H13N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h5,8H,2-4,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has been used in a variety of scientific research applications. It has been used in drug design, drug delivery, and in the development of new materials. In drug design, this compound has been used to modify existing drugs to improve their effectiveness and reduce their side effects. In drug delivery, it has been used to improve the solubility of drugs in order to increase their bioavailability. In the development of new materials, this compound has been used to create polymers with improved properties such as increased strength and durability.

Advantages and Limitations for Lab Experiments

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has a number of advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and study. It is also relatively inexpensive and can be stored for extended periods of time. However, this compound also has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic in high doses, so it must be handled with care.

Future Directions

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has a variety of potential applications in the field of synthetic organic chemistry and drug design. In the future, it could be used to develop new drugs with improved efficacy and fewer side effects. It could also be used to create new materials with improved properties. In addition, it could be used to develop new therapies for a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to develop new methods for drug delivery, such as nanoparticles and liposomes.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Cellular Effects

The effects of 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the cholinergic system, thereby impacting neurotransmission and synaptic plasticity . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling, which is beneficial in conditions where acetylcholine levels are low. Additionally, this compound may also interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biochemical activity, although some changes in cellular function may occur with prolonged exposure . These temporal effects are important for understanding the potential long-term applications of this compound in biochemical research and therapeutic settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance cholinergic signaling without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized by liver enzymes, which convert it into various metabolites that are excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it has been observed to accumulate in the nervous system, where it exerts its cholinergic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the cytoplasm and the synaptic cleft, where it interacts with cholinesterase enzymes and other biomolecules . This localization is crucial for its biochemical activity and therapeutic potential .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h5,8H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMWNSGCDPEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(CCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.